1-Isopropyl-3-pyrrolidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

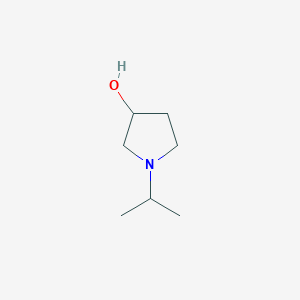

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFPIRLHESHOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461839 | |

| Record name | 1-Isopropyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42729-56-6 | |

| Record name | 1-(1-Methylethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42729-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Isopropyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Versatile Building Block

1-Isopropyl-3-pyrrolidinol, a substituted pyrrolidine derivative, has emerged as a valuable heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] Its unique structural combination of a secondary amine, a hydroxyl group, and an isopropyl moiety imparts a specific set of physicochemical characteristics that are pivotal to its application in synthesis and drug design. This guide provides an in-depth exploration of the physical properties of this compound, offering not just the data, but also the underlying scientific context and practical implications for laboratory work and molecular design. Understanding these properties is a prerequisite for its effective utilization as a chiral auxiliary or a key intermediate in the synthesis of complex molecular architectures.[1]

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of all scientific investigation. The following identifiers are crucial for locating and referencing this compound in databases, publications, and regulatory documents.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Isopropyl-3-hydroxypyrrolidine, 1-propan-2-ylpyrrolidin-3-ol |

| CAS Number | 42729-56-6[1][2][3] |

| Molecular Formula | C₇H₁₅NO[1][2][3] |

| Molecular Weight | 129.20 g/mol [1][2][3] |

| InChIKey | MYFPIRLHESHOGR-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC(C)N1CCC(C1)O[4] |

Quantitative Physical Properties: A Tabulated Summary

The physical properties of a compound dictate its behavior in various environments and are critical for process development, formulation, and quality control. The following table summarizes the key physical properties of this compound.

| Property | Value | Significance in Research and Development |

| Physical State | Liquid at 20°C[2] | Influences handling, storage, and reaction setup. As a liquid, it can be easily transferred and measured by volume. |

| Appearance | Colorless to light orange to yellow clear liquid[1][3][5] | A change in color could indicate impurity or degradation, serving as a quick visual check for quality. |

| Boiling Point | 118 °C at 33 mmHg[1][2][5] | Essential for purification by distillation. The reduced pressure value indicates that vacuum distillation is necessary to avoid decomposition at higher temperatures. |

| Density | 0.96 g/cm³[1][2][5] | Important for mass-to-volume conversions in reaction planning and for understanding its behavior in solvent mixtures. |

| Refractive Index (n20/D) | 1.47[1] | A rapid and non-destructive method for identity and purity assessment. Deviations from this value can indicate the presence of impurities. |

| Flash Point | 60 °C (140 °F)[4] | Crucial for safety protocols. As a flammable liquid, appropriate precautions must be taken to avoid ignition sources. |

| pKa (Predicted) | 14.83 ± 0.20[4][5] | This value, corresponding to the hydroxyl proton, provides insight into its reactivity as a nucleophile or its ability to engage in hydrogen bonding. |

| logP (Predicted) | 0.39930[4] | The octanol-water partition coefficient suggests a degree of lipophilicity, which is a critical parameter in drug design for predicting absorption and distribution. |

Experimental Workflow: Conceptual Approach to Physical Property Determination

While specific experimental protocols for this compound are not detailed in the provided search results, the following diagram illustrates a generalized workflow for characterizing the physical properties of a liquid chemical compound in a research setting. The choice of these methods is guided by the need for accuracy, precision, and adherence to established standards.

Caption: A conceptual workflow for the experimental determination of key physical properties of a liquid compound.

Safety, Handling, and Storage: A Trustworthy Approach

Ensuring the safe handling of any chemical is paramount in a laboratory setting. The available data indicates that this compound is a flammable liquid and vapor.

Hazard Statements:

-

H226: Flammable liquid and vapour.

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.[6]

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

-

Response:

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6]

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.[6] It is also recommended to store under an inert gas as the compound can be air sensitive.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Applications in Drug Development and Research

The physical properties of this compound are directly relevant to its applications in pharmaceutical development and neuroscience research.[1] Its liquid state and favorable solubility characteristics facilitate its use as a reactant and solvent in organic synthesis.[1] The presence of a chiral center, coupled with its functional groups, makes it an important intermediate for synthesizing enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]

Conclusion: A Physicochemical Profile for Advanced Applications

This technical guide has provided a comprehensive overview of the physical properties of this compound. From its fundamental identifiers to its quantitative physical data and safety considerations, this information is essential for researchers and scientists to effectively and safely utilize this versatile compound. A thorough understanding of these properties will undoubtedly facilitate innovation and accelerate the development of new pharmaceuticals and other specialty chemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 42729-56-6 [m.chemicalbook.com]

- 6. This compound | 42729-56-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Isopropyl-3-pyrrolidinol (CAS Number: 42729-56-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged structures, the pyrrolidine ring system stands out for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space. This guide provides a comprehensive technical overview of 1-Isopropyl-3-pyrrolidinol, a valuable chiral building block that has garnered interest for its utility in the synthesis of complex and biologically active molecules. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that offers insights into the practical application and safe handling of this compound, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 42729-56-6, is a substituted pyrrolidine derivative. The presence of a hydroxyl group and an isopropyl substituent on the nitrogen atom imparts a unique combination of polarity, basicity, and steric hindrance, which can be strategically exploited in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 118 °C at 33 mmHg | [3] |

| Density | 0.96 g/cm³ | [3] |

| Refractive Index | 1.4670 to 1.4720 | |

| pKa (Predicted) | 14.83 ± 0.20 | |

| Purity | >96.0% (GC) | [1] |

These properties indicate a relatively high-boiling, moderately polar liquid with good solubility in a range of organic solvents. Its basic nature, conferred by the tertiary amine, is a key feature influencing its reactivity and handling requirements.

Spectroscopic Profile: A Structural Fingerprint

A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification and for monitoring reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as complex multiplets for the pyrrolidine ring protons. The proton attached to the carbon bearing the hydroxyl group will appear as a distinct signal, and its coupling pattern will provide information about the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals will be indicative of their electronic environment, with the carbon attached to the hydroxyl group and the carbons of the isopropyl group appearing at characteristic positions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 129. Subsequent fragmentation would likely involve the loss of the isopropyl group, the hydroxyl group, or cleavage of the pyrrolidine ring, leading to characteristic fragment ions that can aid in structural confirmation.[2][4]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 3-pyrrolidinol derivatives can be achieved through various routes, often involving the reduction of corresponding pyrrolidinones or the cyclization of linear precursors. A common approach involves the reductive amination of a suitable keto-alcohol with isopropylamine, followed by cyclization. One patented method describes the preparation of 3-pyrrolidinol by reducing 4-chloro-3-hydroxybutyronitrile.[5]

The reactivity of this compound is primarily governed by the nucleophilicity of the tertiary amine and the reactivity of the secondary alcohol.

-

N-alkylation and N-acylation: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily participating in reactions with electrophiles such as alkyl halides and acyl chlorides.

-

O-alkylation and O-acylation: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then react with electrophiles. It can also be esterified or converted to an ether under appropriate conditions.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-isopropyl-3-pyrrolidinone, using a variety of oxidizing agents.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds. The chirality of this compound makes it a particularly valuable building block for the synthesis of enantiomerically pure pharmaceuticals.[3]

Its utility stems from its ability to serve as a chiral precursor for more complex molecules. The hydroxyl group provides a handle for further functionalization or for directing stereoselective reactions. The isopropyl group on the nitrogen can influence the solubility, lipophilicity, and metabolic stability of the final compound.

Hazards, Safety, and Handling

A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting.

GHS Hazard Classification

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Potential for skin irritation.

-

Eye Damage/Irritation: Potential for serious eye irritation.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.[6][7]

-

Hand Protection: Wear compatible chemical-resistant gloves.[8]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[6]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid contact with skin and eyes.[10]

-

Avoid inhalation of vapor or mist.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Experimental Protocols

General Procedure for O-Acylation

This protocol provides a general guideline for the esterification of the hydroxyl group in this compound.

-

To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Workflow for Chiral Separation

As a chiral compound, the separation of enantiomers of this compound or its derivatives is often necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for analytical and preparative-scale separations.[11][12]

Diagram: Chiral HPLC Separation Workflow

Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

This compound (CAS 42729-56-6) is a versatile and valuable chiral building block for researchers and drug development professionals. Its unique combination of a pyrrolidine ring, a secondary alcohol, and a tertiary amine provides a rich platform for the synthesis of complex and stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel chemical entities with therapeutic promise. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]

- 5. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. phi.com [phi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 12. mdpi.com [mdpi.com]

Synthesis pathways for 1-Isopropyl-3-pyrrolidinol

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-3-pyrrolidinol

Introduction

This compound (CAS: 42729-56-6) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] As a substituted pyrrolidine, its scaffold is a common feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a hydroxyl group at the 3-position and an isopropyl group on the nitrogen atom imparts specific stereochemical and physicochemical properties, making it a valuable intermediate for drug discovery programs, particularly in the development of receptor antagonists and enzyme inhibitors.

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the mechanistic rationale and strategic considerations behind each approach. We will explore methodologies starting from common precursors, including the reductive amination of pyrrolidinones, reduction of succinimide derivatives, and cyclization of linear precursors, providing a robust framework for its laboratory-scale synthesis and process development.

Pathway 1: Catalytic Hydrogenation of 1-Isopropyl-3-pyrrolidinone

This is arguably the most direct and widely employed route, leveraging a readily available lactam precursor. The core of this strategy is the selective reduction of the ketone carbonyl group without affecting the lactam ring.

Mechanistic Rationale

The synthesis begins with the N-alkylation of 3-pyrrolidinone with an isopropyl source, followed by the reduction of the resulting N-substituted lactam. A more common approach involves the reduction of 1-isopropyl-3-pyrrolidinone. The choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its high selectivity, cleaner reaction profiles, and scalability.[2] Catalysts such as Ruthenium (Ru) or Platinum (Pt) on a solid support (e.g., activated carbon) are highly effective.[2][3] The reaction involves the catalytic activation of molecular hydrogen on the metal surface, followed by the transfer of hydride equivalents to the carbonyl carbon.

The causality for selecting a heterogeneous catalyst like Ru/C lies in its proven efficacy for ketone hydrogenations under relatively mild conditions, minimizing side reactions and simplifying product purification through simple filtration of the catalyst.[2]

Visual Workflow: Hydrogenation Pathway

Caption: Catalytic hydrogenation of 1-isopropyl-3-pyrrolidinone.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 1-isopropyl-3-pyrrolidinone (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol as the solvent (approx. 10 mL per gram of substrate) and a catalytic amount of 5% Ruthenium on Carbon (Ru/C) (approx. 1-2 mol%).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 5-10 bar.

-

Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50-80°C) for 6-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography if necessary.

Pathway 2: Reductive Amination of a γ-Hydroxy Ketone

Reductive amination is a cornerstone of amine synthesis, offering a powerful method to form C-N bonds.[4][5] This pathway constructs the N-isopropyl group and the pyrrolidine ring in a single, efficient step from a linear precursor.

Mechanistic Rationale

This approach typically starts with 4-hydroxy-1-pentanone or a related γ-hydroxy ketone. The reaction proceeds through the initial formation of an imine or enamine intermediate upon reaction with isopropylamine. This intermediate is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[4][6] Their selectivity is key; they are mild enough not to reduce the initial ketone but are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[4] This prevents side reactions and drives the equilibrium towards the desired amine product. The final intramolecular cyclization occurs as the newly formed secondary amine displaces the hydroxyl group (which may be activated or leave under the reaction conditions) to form the pyrrolidine ring.

Visual Workflow: Reductive Amination Pathway

Caption: Synthesis via reductive amination and cyclization.

Experimental Protocol: Reductive Amination

-

Initial Mixture: In a round-bottom flask, dissolve the γ-hydroxy ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add isopropylamine (1.1-1.5 eq) to the solution, followed by a mild acid catalyst like acetic acid (0.1 eq).

-

Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, controlling any effervescence.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Pathway 3: Reduction of N-Isopropylsuccinimide

This pathway utilizes succinimide, a readily available and inexpensive starting material, to construct the pyrrolidine core.[7] The strategy relies on the powerful reduction of the cyclic imide functionality.

Mechanistic Rationale

The synthesis begins with the formation of N-isopropylsuccinimide, typically by reacting succinic anhydride with isopropylamine. The key step is the reduction of the two amide carbonyl groups of the succinimide ring. This requires a potent hydride reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most common choice. LiAlH₄ is strong enough to reduce the highly stable amide C=O bonds to methylenes (CH₂). The mechanism involves the sequential addition of hydride ions to both carbonyl carbons, ultimately leading to the fully reduced pyrrolidine ring. The 3-hydroxy functionality must be introduced in a separate step, often starting from a substituted succinic acid like malic acid, which already contains the hydroxyl precursor.[8] For instance, reacting malic acid with isopropylamine and then cyclizing would form N-isopropyl-3-hydroxysuccinimide, which can then be reduced with LiAlH₄.

Visual Workflow: Succinimide Reduction Pathway

Caption: Synthesis via reduction of a succinimide precursor.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of N-isopropyl-3-hydroxysuccinimide (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable precipitate.

-

Filtration: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the solid through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | 1-Isopropyl-3-pyrrolidinone | H₂, Ru/C or Pt/C | >85% | High yield, clean reaction, easy catalyst removal, scalable. | Requires specialized high-pressure hydrogenation equipment. |

| Reductive Amination | γ-Hydroxy ketone, Isopropylamine | NaBH(OAc)₃, NaBH₃CN | 60-80% | Convergent, mild conditions, good functional group tolerance.[4][5] | Can require chromatographic purification, multi-step to get precursor. |

| Succinimide Reduction | N-Isopropyl-3-hydroxysuccinimide | LiAlH₄ | 50-75% | Utilizes inexpensive starting materials (malic acid, succinic anhydride).[8] | Requires highly reactive and pyrophoric LiAlH₄, stringent anhydrous conditions, and a careful workup. |

| Reductive Cyclisation | 4-Halo-3-hydroxybutyronitrile, Isopropylamine | Raney Nickel, H₂ | Variable | Can be performed as a one-pot process from the nitrile.[9][10] | Starting materials may be expensive or require synthesis; potential for side reactions. |

Asymmetric Synthesis Strategies

For applications in pharmaceuticals, obtaining a single enantiomer of this compound is often mandatory. Several strategies exist to achieve this:

-

Chiral Starting Materials: The most straightforward approach is to begin with an enantiomerically pure precursor. For example, using (R)- or (S)-malic acid in the succinimide pathway directly leads to the corresponding chiral N-isopropyl-3-hydroxysuccinimide and, ultimately, the chiral product.[8] Similarly, chiral epichlorohydrin can be used to generate chiral 4-chloro-3-hydroxybutyronitrile for the reductive cyclisation pathway.[10][11]

-

Asymmetric Reduction: The ketone in 1-isopropyl-3-pyrrolidinone can be reduced asymmetrically. This can be accomplished using chiral borane reagents or through enzymatic reduction.[12] Biocatalysis, using specific ketoreductase enzymes, can offer exceptionally high enantiomeric excess (>99% ee) under mild, environmentally friendly conditions.[12]

-

Chiral Resolution: A racemic mixture of this compound can be separated into its constituent enantiomers. This is typically done by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), which can then be separated by fractional crystallization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 11. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]

- 12. (S)-1-Benzyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of 1-Isopropyl-3-pyrrolidinol: A Strategic Guide for Preclinical Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutics.[1] This guide outlines a comprehensive, hypothesis-driven strategy for the preclinical evaluation of 1-Isopropyl-3-pyrrolidinol, a structurally intriguing yet underexplored member of this chemical class. Lacking specific biological data for this molecule, we will leverage structure-activity relationship (SAR) insights from analogous compounds to inform a multi-pronged screening approach. This document will detail the scientific rationale and step-by-step protocols for investigating the potential of this compound in three key therapeutic areas: Central Nervous System (CNS) disorders, infectious diseases, and oncology. Our objective is to provide a robust framework for elucidating the bioactivity of this promising new chemical entity and to guide its journey from the laboratory bench to potential clinical candidacy.

Introduction: The Promise of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity to molecules, enhancing their interaction with biological targets.[2] Pyrrolidine derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticonvulsants, antivirals, antibacterials, and anticancer agents.[1] The specific molecule at the heart of this guide, this compound, possesses two key structural features that warrant a thorough investigation of its therapeutic potential: an N-isopropyl group and a hydroxyl group at the 3-position.

The N-alkylation of pyrrolidine rings is a common strategy to modulate receptor affinity and selectivity. The isopropyl group, in particular, can influence lipophilicity and steric interactions within a binding pocket. The 3-hydroxy-pyrrolidine motif is also a recurring feature in bioactive compounds, often participating in crucial hydrogen bonding interactions with target proteins. The stereochemistry at the 3-position can also play a critical role in determining biological activity.[2]

Given the dearth of specific biological data for this compound, this guide will serve as a strategic roadmap for its initial preclinical evaluation. We will proceed by formulating hypotheses based on the known activities of structurally related compounds and then detail the experimental workflows to test these hypotheses.

A Multi-Faceted Screening Strategy: Hypothesizing Biological Activity

Based on the prevalence of the pyrrolidine scaffold in various therapeutic classes, we propose a tiered screening approach to investigate the potential biological activities of this compound. The initial focus will be on three primary areas: Central Nervous System (CNS) activity, antimicrobial efficacy, and anticancer potential.

Figure 1: High-level overview of the proposed multi-pronged screening strategy for this compound.

Hypothesis 1: Potential as a Modulator of Central Nervous System (CNS) Activity

Many N-substituted pyrrolidine derivatives exhibit activity at various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.[3] The structural similarity of this compound to known neuromodulators suggests its potential to influence neuronal signaling.

Hypothesis 2: Potential as an Antimicrobial Agent

The pyrrolidine scaffold is present in several antibacterial and antifungal agents.[1] We hypothesize that this compound may possess antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.

Hypothesis 3: Potential as an Anticancer Agent

A growing body of research highlights the anticancer activity of pyrrolidine derivatives, which can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] The potential for this compound to exhibit cytotoxic or cytostatic effects against cancer cells will be explored.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the initial in vitro screening of this compound in each of the hypothesized therapeutic areas.

Tier 1: In Vitro Screening

Figure 2: Tier 1 in vitro screening workflow for this compound across the three hypothesized activity areas.

Rationale: GPCRs are a major class of drug targets in the CNS.[5] A broad panel of GPCR binding assays will be employed to identify potential interactions, followed by functional assays for any identified "hits."

Experimental Protocol: Radioligand Binding Assay [6]

-

Target Selection: A panel of CNS-relevant GPCRs (e.g., dopamine, serotonin, opioid, and muscarinic receptors) will be selected.

-

Membrane Preparation: Cell membranes expressing the target GPCRs will be prepared from recombinant cell lines.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Data Presentation:

| Target GPCR | Radioligand | This compound IC50 (µM) |

| Dopamine D2 | [3H]Spiperone | > 100 |

| Serotonin 5-HT2A | [3H]Ketanserin | 5.2 ± 0.8 |

| Mu-Opioid | [3H]DAMGO | > 100 |

| Muscarinic M1 | [3H]Pirenzepine | 12.5 ± 2.1 |

Table 1: Hypothetical data from a primary GPCR binding screen of this compound.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of clinically relevant bacteria and fungi.[7]

Experimental Protocol: Broth Microdilution [8]

-

Microorganism Panel: Select a panel of representative Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Microorganism | Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | > 128 |

| Pseudomonas aeruginosa | ATCC 27853 | > 128 |

| Candida albicans | ATCC 90028 | 32 |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of microorganisms.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] It is a widely used method for initial screening of potential anticancer compounds.[10]

Experimental Protocol: MTT Assay [11]

-

Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of cell growth (IC50 value).

Data Presentation:

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |

| MCF-7 | Breast | 25.3 ± 3.1 |

| A549 | Lung | 42.1 ± 5.7 |

| HCT116 | Colon | > 100 |

| PC-3 | Prostate | 18.9 ± 2.5 |

Table 3: Hypothetical IC50 values for this compound against a panel of human cancer cell lines.

Tier 2: In Vivo Proof-of-Concept Studies

Should promising activity be identified in the Tier 1 in vitro screens, subsequent in vivo studies will be designed to assess the efficacy and preliminary safety of this compound in relevant animal models.[12][13][14]

Figure 3: Tier 2 in vivo proof-of-concept study workflow following a positive in vitro result.

Preliminary Safety and Toxicological Assessment

A preliminary assessment of the toxicological profile of this compound is a critical component of its preclinical evaluation.[15] Initial in vitro cytotoxicity assays against non-cancerous cell lines (e.g., primary human hepatocytes) will be conducted in parallel with the anticancer screening. Should the compound advance to in vivo studies, a maximum tolerated dose (MTD) study will be performed in rodents to establish a safe dose range for efficacy studies.[16] This will be followed by preliminary repeat-dose toxicity studies to identify any potential target organ toxicities.[17]

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the initial preclinical investigation of this compound. By employing a hypothesis-driven, multi-tiered screening strategy, we can efficiently and effectively probe the potential biological activities of this novel chemical entity. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data. Positive results from this proposed research program would warrant further investigation, including lead optimization, detailed mechanism of action studies, and more extensive preclinical safety and toxicology evaluations, ultimately paving the way for potential clinical development.

References

- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. pdb.apec.org [pdb.apec.org]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. vibiosphen.com [vibiosphen.com]

- 13. nuvisan.com [nuvisan.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. noblelifesci.com [noblelifesci.com]

- 16. altasciences.com [altasciences.com]

- 17. content.noblelifesci.com [content.noblelifesci.com]

1-Isopropyl-3-pyrrolidinol: A Framework for Elucidating its Mechanism of Action in Biological Systems

An In-depth Technical Guide

Abstract

1-Isopropyl-3-pyrrolidinol is a heterocyclic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry.[1] While commercially available as a synthetic building block, dedicated research into its intrinsic biological activity and mechanism of action is not extensively documented in public literature.[2][3] This guide deviates from a traditional review of established mechanisms. Instead, it serves as a strategic whitepaper for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-phase experimental framework designed to systematically investigate, identify, and validate the potential biological targets and mechanism of action of this compound. By leveraging insights from structurally related, biologically active molecules, we propose a series of high-value starting points for investigation and provide detailed, field-proven protocols to guide this discovery process.

Introduction: The Pyrrolidinol Scaffold and a Knowledge Gap

The 3-hydroxypyrrolidine moiety is a privileged scaffold in drug discovery, serving as a key chiral intermediate in the synthesis of a diverse array of pharmaceuticals targeting conditions from neurological disorders to infectious diseases.[4][5][6] The stereochemistry of the hydroxyl group at the 3-position is often critical for specific interactions with biological targets, dictating the pharmacological profile of the final molecule.[7][8] Molecules incorporating this core structure have demonstrated a wide spectrum of biological activities, acting as potent and selective ligands for receptors, enzymes, and ion channels.[9][10]

This compound (Figure 1) is a specific derivative within this class, characterized by an N-isopropyl substitution. This substitution modifies the compound's steric and electronic properties, influencing its solubility, lipophilicity, and potential for interaction with target proteins. Despite the prevalence of its core structure in pharmacology, the specific biological profile of this compound remains uncharacterized. This document provides the scientific rationale and detailed experimental workflows to bridge this knowledge gap.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to designing meaningful biological experiments. Key properties of this compound are summarized in Table 1. The presence of a hydroxyl group (hydrogen bond donor) and a tertiary amine (hydrogen bond acceptor) within a lipophilic isopropyl-substituted ring suggests the potential for multifaceted interactions with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Physical Form | Colorless to light yellow clear liquid | [2] |

| CAS Number | 42729-56-6 | [3] |

| Synonyms | 1-Isopropyl-3-hydroxypyrrolidine | [2] |

Hypothesis Generation from Structural Analogs

The most effective path to elucidating a novel compound's mechanism is to form educated hypotheses based on the known activities of its structural relatives. The pyrrolidine ring is a core component of numerous FDA-approved drugs.[10][11]

-

Muscarinic Receptor Modulation: Darifenacin, a drug used to treat overactive bladder, contains a pyrrolidine ring and functions as a selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[10] This precedent suggests that mAChRs are a plausible target class for this compound.

-

Central Nervous System (CNS) Activity: N-substituted pyrrolidine-2,5-diones, which share the N-substituted five-membered ring, have been synthesized and evaluated for anticonvulsant properties, indicating potential interactions with ion channels or other CNS targets.[]

-

General Target Versatility: The pyrrolidine scaffold is a common motif in ligands targeting a broad range of G-protein coupled receptors (GPCRs) and enzymes, making a wide, unbiased screening approach a logical first step.

Based on this analysis, our investigation will prioritize GPCRs, particularly muscarinic receptors, while remaining open to identifying novel, unexpected targets.

An Integrated Experimental Workflow for MoA Elucidation

We propose a three-phase workflow to systematically de-orphanize this compound. This process begins with broad, unbiased screening to identify potential targets, proceeds to functional assays to confirm activity and mechanism, and concludes with secondary validation assays.

References

- 1. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 8. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Safety, handling, and storage of 1-Isopropyl-3-pyrrolidinol

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Isopropyl-3-pyrrolidinol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound (CAS: 42729-56-6), a key heterocyclic building block in pharmaceutical research and development.[1] The pyrrolidine scaffold is a foundational component in a multitude of biologically active compounds, making a thorough understanding of the safe laboratory practices for its derivatives essential for researchers, scientists, and drug development professionals.[2][3] This document synthesizes available safety data with field-proven insights to establish self-validating protocols that prioritize personnel safety and experimental integrity. It details the known physicochemical properties, potential hazards, necessary exposure controls, and emergency procedures, emphasizing the scientific rationale behind each recommendation.

Introduction: The Role of this compound in Drug Discovery

This compound, also known as 1-isopropyl-3-hydroxypyrrolidine, belongs to the family of pyrrolidines, a class of five-membered nitrogen heterocycles.[1][4] This structural motif is of significant interest to medicinal chemists due to its ability to explore pharmacophore space effectively, its contribution to molecular stereochemistry, and its non-planar structure which provides valuable three-dimensional complexity.[2][3] As a functionalized building block, this compound serves as a precursor in the stereoselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] Its utility in creating novel chemical entities necessitates a robust and scientifically grounded approach to its handling and management in a laboratory setting.

Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics directly influence the selection of appropriate storage conditions, personal protective equipment (PPE), and emergency response actions.

| Property | Value | Source |

| CAS Number | 42729-56-6 | [1][7] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [4][7] |

| Boiling Point | 118 °C @ 33 mmHg | [4] |

| Flash Point | 60 °C (140 °F) | [4] |

| Density | 0.96 g/cm³ | [4] |

| Purity | >96.0% (GC) | [4][7] |

Hazard Identification and Toxicological Profile

Understanding the potential hazards is the cornerstone of a comprehensive safety protocol. While extensive toxicological data for this compound is not currently available, the known hazards are based on its classification as a flammable liquid and data from structurally similar compounds.[4]

GHS Classification: The Globally Harmonized System of Classification and Labelling of Chemicals provides a universal framework for hazard communication.

| Hazard Class | GHS Classification | Hazard Statement | Source |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | [4][7] |

Key Mechanistic Insight: The flash point of 60°C indicates that the liquid can release enough vapor to form an ignitable mixture with air at or above this temperature.[4] This property is the primary driver for the stringent controls required to prevent ignition.

Toxicological Assessment

As of the date of this publication, specific acute toxicity data (e.g., LD50, LC50), skin corrosion/irritation studies, and serious eye damage/irritation studies for this compound have not been formally reported.[4][8] The Safety Data Sheet (SDS) from major suppliers consistently indicates "No data available" for these endpoints.[4][8]

Expertise-Driven Precaution: In the absence of comprehensive toxicological data, it is imperative to treat this compound with a high degree of caution. Based on the functional groups present (a secondary amine and a secondary alcohol), potential hazards may include:

-

Skin and Eye Irritation: Amino alcohols can be irritating to the skin and eyes upon direct contact.

-

Respiratory Tract Irritation: Vapors or mists may cause irritation to the respiratory system.

Therefore, all handling procedures must be designed to prevent direct contact and minimize inhalation exposure until more definitive data becomes available.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures over personal protective equipment. The primary objective is to minimize potential exposure at the source.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to control flammable vapors and prevent inhalation of any aerosols or mists.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[9]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[9][10]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in case of accidental contact.

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work with this chemical begins. This process ensures a thorough hazard assessment has been conducted.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.[11]

-

Restricted Access: The areas where this chemical is handled and stored should be clearly marked, and access should be limited to authorized and trained personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting personnel from residual risks. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[12]

| Protection Type | Specification | Rationale and Causality |

| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier against incidental contact. Given the lack of permeation data, gloves should be changed immediately if contamination is suspected. |

| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. If there is a significant splash risk, a face shield should be worn in addition to goggles. |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | A flame-retardant lab coat provides a crucial layer of protection against fire hazards. Full leg and foot coverage prevents skin exposure to spills. |

| Respiratory Protection | Not typically required when used within a fume hood. | A fume hood provides adequate respiratory protection. If work must be done outside of a hood where vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge would be necessary. |

Safe Handling and Experimental Protocols

Adherence to a systematic workflow is critical for ensuring safety and reproducibility. The following protocol outlines the core steps for handling this compound in a research environment.

Handling Workflow Diagram

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Confirm that the lab's SOP for this chemical has been reviewed and understood.

-

Don all required PPE as specified in Section 4.0.

-

Ensure the chemical fume hood is operational, with the sash at the appropriate height.

-

Assemble all necessary glassware and equipment. Ensure any metal apparatus is grounded.[9]

-

-

Chemical Transfer:

-

This compound is listed as air-sensitive, meaning it can react with components of the air, potentially degrading the material or forming hazardous byproducts.[4] Therefore, transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Before opening, gently purge the headspace of the container with an inert gas.

-

Use a clean, dry syringe or cannula for liquid transfer to minimize exposure to air and prevent spills.

-

Dispense the chemical slowly and carefully into the reaction vessel.

-

-

Post-Transfer:

-

Immediately and securely cap the source bottle.

-

Clean any residual chemical from the syringe or cannula by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.

-

Wipe down the work surface in the fume hood.

-

Properly label and segregate all waste generated.

-

Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and for preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12] The recommended storage temperature is often below 15°C.[4]

-

Inert Atmosphere: Due to its air sensitivity, it is best practice to store this compound under an inert gas like nitrogen or argon.[4]

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[9] Use only non-sparking tools when accessing the storage area.

-

Incompatibilities:

-

Oxidizing Agents: Avoid storage near strong oxidizing agents.[4] Contact can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][8]

-

Emergency Procedures: A Self-Validating System

A robust emergency plan ensures that any incident is managed safely and effectively. All personnel must be trained on these procedures.

Spill Response Flowchart

Caption: Emergency response flowchart for a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[4][8]

-

Unsuitable Media: Do not use a direct stream of water, as it may scatter the burning liquid and spread the fire.[4][8]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.[13]

-

Containerization: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container designated for flammable liquid waste.[11]

-

Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal contractor, typically via chemical incineration.[8] Do not dispose of this chemical down the drain or in regular trash.[13]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[8]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 42729-56-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. phi.com [phi.com]

- 10. chemos.de [chemos.de]

- 11. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. solvent-recyclers.com [solvent-recyclers.com]

A Comprehensive Technical Guide to 1-Isopropyl-3-pyrrolidinol for the Research Professional

Abstract: This document provides a detailed technical overview of 1-Isopropyl-3-pyrrolidinol (CAS No: 42729-56-6), a heterocyclic building block of significant interest in pharmaceutical and chemical research. We will explore its fundamental physicochemical properties, discuss plausible synthetic routes, and provide an expert analysis of its expected spectroscopic signature for compound verification. Furthermore, this guide consolidates the current understanding of its applications, ranging from its role as a key intermediate in drug development to its use in specialty chemicals. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting.

Introduction and Chemical Identity

This compound, also known as 1-Isopropyl-3-hydroxypyrrolidine, is a substituted pyrrolidine, a class of nitrogen-containing five-membered heterocyclic compounds.[1][2][3] Its structure features a pyrrolidine ring N-substituted with an isopropyl group and a hydroxyl group at the 3-position. This unique combination of a secondary alcohol and a tertiary amine within a constrained ring system makes it a valuable and versatile building block in organic synthesis. Its utility is particularly noted in the development of novel therapeutic agents and in specialized chemical formulations.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 42729-56-6 | [1][2][5] |

| Molecular Formula | C₇H₁₅NO | [1][2][5][6] |

| Molecular Weight | 129.20 g/mol | [1][2][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |

| Boiling Point | 118 °C @ 33 mmHg | [5][7] |

| Density | 0.96 g/cm³ | [5][7] |

| Refractive Index | 1.4670 to 1.4720 | [7] |

| Purity (Typical) | >96.0% (GC) | [1][3] |

| Predicted pKa | 14.83 ± 0.20 | [7] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

A plausible and efficient synthesis involves the N-alkylation of 3-pyrrolidinol with an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is a representative, non-validated procedure based on standard chemical practice.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-pyrrolidinol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base, and a suitable solvent like acetonitrile (ACN). Causality: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction without causing significant side reactions. ACN is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq.) to the stirring mixture. Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting material, 3-pyrrolidinol.

-

Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product, this compound, as a clear liquid.[5][7]

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is paramount. Based on the known structure, the following spectroscopic data can be predicted.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 129, corresponding to the molecular weight of the compound (C₇H₁₅NO).

-

Key Fragments: A prominent fragment should appear at m/z = 114, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be expected at m/z = 86, resulting from the loss of the isopropyl group ([M-43]⁺). Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present, corresponding to the sp³ C-H bonds of the isopropyl and pyrrolidine ring systems.

-

C-O Stretch: A moderate to strong absorption band in the 1050-1150 cm⁻¹ region, indicative of the secondary alcohol C-O bond.

-

C-N Stretch: A weaker absorption in the 1020-1250 cm⁻¹ range is expected for the C-N bond of the tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Isopropyl CH₃: A doublet integrating to 6H would appear in the upfield region (δ ≈ 1.0-1.2 ppm).

-

Isopropyl CH: A septet (or multiplet) integrating to 1H would be found further downfield (δ ≈ 2.5-3.0 ppm).

-

Pyrrolidine CH₂: The four methylene protons on the pyrrolidine ring would appear as complex multiplets in the region of δ ≈ 1.5-3.0 ppm.

-

Pyrrolidine CH-OH: The proton on the carbon bearing the hydroxyl group would likely be a multiplet around δ ≈ 4.0-4.5 ppm.

-

OH: A broad singlet, integrating to 1H, whose chemical shift is concentration and solvent dependent (typically δ ≈ 1.5-4.0 ppm).

-

-

¹³C NMR:

-

Approximately 5-7 distinct signals are expected, depending on molecular symmetry.

-

Isopropyl CH₃: Two signals (or one if freely rotating) in the upfield region (δ ≈ 18-25 ppm).

-

Pyrrolidine CH₂: Signals for the ring carbons would appear in the δ ≈ 25-60 ppm range.

-

Isopropyl CH & N-CH₂: Signals for the carbons attached to the nitrogen atom would be in the δ ≈ 50-65 ppm range.

-

CH-OH: The carbon attached to the hydroxyl group would be the most downfield of the aliphatic carbons (δ ≈ 65-75 ppm).

-

Key Applications and Research Areas

This compound is not an end product itself but rather a high-value intermediate. Its applications are diverse, leveraging its unique structural features.

-

Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of various pharmaceuticals.[4] It is particularly valuable in creating analgesics (pain relievers) and anti-inflammatory drugs.[4]

-

Neuroscience Research: Due to its potential neuroprotective properties, it is employed in studies focused on the central nervous system.[4] Researchers utilize it to explore potential treatments for a range of neurodegenerative diseases.[4]

-

Cosmetic Formulations: It is incorporated into skincare products for its moisturizing and skin-conditioning effects, helping to improve product texture and efficacy.[4]

-

Agrochemicals: The molecule can act as a solvent or a carrier for active ingredients in pesticides and herbicides, improving their delivery and effectiveness.[4]

-

Specialty Chemicals: It is also used in the formulation of various specialty chemicals and as a solvent in certain organic reactions, valued for its solubility profile and relatively low toxicity.[4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is compiled from supplier safety data for this and structurally related compounds.

| Hazard Class | Statement | GHS Code | Reference |

| Flammability | Flammable liquid and vapor | H226 | [3] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or under a chemical fume hood.

-

Take precautionary measures against static discharge.[3] Use only non-sparking tools.[3]

-

Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

Storage

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

The recommended storage temperature is room temperature or below (<15°C), in a dark place.

-

The compound may be air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not empty into drains.

Conclusion

This compound is a functionally rich building block with demonstrated utility across multiple scientific disciplines. Its value as a synthetic intermediate in drug discovery and materials science is well-established. A thorough understanding of its properties, synthetic pathways, and spectroscopic fingerprints is essential for researchers looking to leverage its potential. Adherence to strict safety protocols is mandatory for its handling and storage. As research progresses, the applications for this versatile pyrrolidine derivative are expected to expand further.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 42729-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 42729-56-6 [m.chemicalbook.com]

A Technical Guide to the Solubility Profile of 1-Isopropyl-3-hydroxypyrrolidine

Abstract

1-Isopropyl-3-hydroxypyrrolidine (CAS No: 42729-56-6) is a heterocyclic building block of increasing importance in medicinal chemistry and synthetic applications. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of 1-Isopropyl-3-hydroxypyrrolidine. We dissect the molecular features governing its solubility, present a robust, step-by-step protocol for its experimental determination via the gold-standard shake-flask method, and provide a predicted solubility profile across a range of common laboratory solvents. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage the full potential of this versatile intermediate.

Introduction to 1-Isopropyl-3-hydroxypyrrolidine

1-Isopropyl-3-hydroxypyrrolidine is a chiral secondary alcohol and tertiary amine incorporated into a five-membered pyrrolidine ring. Its structure features a combination of polar and non-polar moieties that dictate its physicochemical behavior.

-

Polar Moieties: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. The tertiary amine nitrogen atom acts as a hydrogen bond acceptor and a Brønsted-Lowry base.

-

Non-Polar Moieties: The isopropyl group and the aliphatic ring structure contribute to its lipophilic character.

This bifunctional nature makes its solubility highly dependent on the properties of the solvent system, particularly its polarity, hydrogen bonding capacity, and pH.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 42729-56-6 | |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 118 °C @ 33 mmHg | [2] |

| Density | 0.96 g/cm³ | [2] |

| Predicted pKa | 14.83 (hydroxyl proton) | [2] |

| Predicted XlogP | 0.6 |[3] |

Fundamental Principles of Solubility